Tris(hydroxymethyl)phosphine

Catalog No.
S564424
CAS No.
2767-80-8
M.F
C3H9O3P
M. Wt
124.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxymethyl)phosphine

CAS Number

2767-80-8

Product Name

Tris(hydroxymethyl)phosphine

IUPAC Name

bis(hydroxymethyl)phosphanylmethanol

Molecular Formula

C3H9O3P

Molecular Weight

124.08 g/mol

InChI

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2

InChI Key

JMXMXKRNIYCNRV-UHFFFAOYSA-N

SMILES

C(O)P(CO)CO

Synonyms

tris(hydroxymethyl)phosphine

Canonical SMILES

C(O)P(CO)CO

Ligand in Metal Complexation:

THP acts as a strong chelating ligand due to its ability to form multiple bonds with metal ions through its oxygen and phosphorus atoms. This property makes it valuable in the synthesis and characterization of metal complexes with diverse applications, including:

  • Catalysis: THP-metal complexes can serve as efficient catalysts for various organic reactions, such as hydrogenation, hydroformylation, and polymerization .
  • Material Science: THP-metal complexes can be used as precursors for the preparation of advanced materials with unique properties, such as magnetic materials, semiconductors, and photocatalysts .

Precursor for Polymer Synthesis:

THP can be used as a starting material for the synthesis of various polymers due to the presence of its reactive hydroxyl groups. These functionalities allow for:

  • Crosslinking: THP can react with other molecules containing functional groups like isocyanates or epoxides, leading to the formation of crosslinked polymers with enhanced mechanical properties .
  • Flame Retardants: THP can be incorporated into polymer chains to impart flame retardancy by acting as a source of non-combustible phosphorus .

Biomedical Research:

THP has been explored in various biomedical research areas, including:

  • Drug Delivery: THP can be used as a building block for the design of drug delivery systems due to its ability to form biocompatible conjugates with drugs or biomolecules .
  • Gene Therapy: THP can be employed in the development of gene delivery vectors for therapeutic purposes due to its ability to complex with DNA molecules .

Tris(hydroxymethyl)phosphine is an organophosphorus compound with the chemical formula P(CH₂OH)₃. It appears as a white solid and is characterized by its multifunctionality, featuring three hydroxymethyl groups attached to a central phosphorus atom. This structure contributes to its diverse reactivity and applications in various fields, including organic synthesis and coordination chemistry . The compound is synthesized primarily by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base, resulting in the formation of tris(hydroxymethyl)phosphine along with byproducts like water and formaldehyde .

  • Metal Complex Formation: It readily forms complexes with various metals, exhibiting solubility in both water and methanol. These complexes are significant in catalysis and coordination chemistry .
  • Decomposition: Upon attempted distillation, tris(hydroxymethyl)phosphine decomposes violently into phosphine and formaldehyde. In the presence of air, it can oxidize to form phosphine oxide .
  • Hydrophosphination: The compound can catalyze the hydrophosphination of formaldehyde, demonstrating its utility in synthetic organic chemistry .
  • Reactions with Aldehydes: Tris(hydroxymethyl)phosphine reacts with aldehydes, such as cinnamaldehyde, leading to the formation of various phosphorus-containing intermediates through multiple transformations .

Tris(hydroxymethyl)phosphine exhibits biological activity, particularly in the context of its metal complexes. For instance, copper(I) complexes derived from tris(hydroxymethyl)phosphine have shown promising antitumor activity in vitro. These findings suggest potential applications in medicinal chemistry and cancer treatment .

The synthesis of tris(hydroxymethyl)phosphine can be achieved through several methods:

  • Base Treatment: The most common method involves reacting tetrakis(hydroxymethyl)phosphonium chloride with sodium hydroxide or triethylamine as a base in a controlled environment to yield tris(hydroxymethyl)phosphine .
  • Hydrophosphination Reaction: A more direct approach involves the reaction of phosphine with formaldehyde under specific conditions, often utilizing low molecular weight aliphatic alcohols as solvents to minimize byproduct formation .
  • Pressure and Temperature Control: The reaction typically occurs under elevated pressure (300-800 psig) and temperature (60-100°C), ensuring high purity and yield of the product .

Tris(hydroxymethyl)phosphine finds applications across various domains:

  • Flame Retardants: It serves as an important component in flame retardant formulations for textiles and plastics due to its phosphorus content, which enhances fire resistance .
  • Intermediate for Synthesis: The compound acts as an intermediate in the synthesis of other phosphorus-containing compounds, many of which are also used as flame retardants or additives .
  • Oil Additives and Pest Control Agents: Its utility extends to applications as an oil additive and pest control agent, showcasing its versatility in industrial applications .

Research has explored the interaction of tris(hydroxymethyl)phosphine with various substrates:

  • Catalytic Studies: It has been investigated for its catalytic properties in reactions involving aldehydes and ketones, demonstrating significant reactivity that can be modulated through complex formation with transition metals like platinum and nickel .
  • Nuclear Magnetic Resonance Studies: NMR spectroscopy has been employed to study the reaction mechanisms involving tris(hydroxymethyl)phosphine, particularly in transformations involving organic substrates like cinnamaldehyde .

Tris(hydroxymethyl)phosphine shares structural similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tetrakis(hydroxymethyl)phosphoniumP(CH₂OH)₄Contains four hydroxymethyl groups; more reactive
TriphenylphosphineP(C₆H₅)₃Non-polar; widely used in organic synthesis
DimethylphenylphosphineP(CH₃)₂C₆H₅Combines methyl groups with phenyl; different reactivity
Bis(hydroxymethyl)phosphineP(CH₂OH)₂Only two hydroxymethyl groups; less multifunctional

Tris(hydroxymethyl)phosphine stands out due to its balanced combination of hydrophilic (hydroxymethyl groups) and reactive (phosphorus center) features, making it particularly useful in both synthetic chemistry and biological applications.

Tris(hydroxymethyl)phosphine represents a versatile organophosphorus compound with the molecular formula P(CH₂OH)₃, characterized by its multifunctional nature incorporating three alcohol functional groups and a tertiary phosphine center [4]. The synthesis of this compound has been extensively studied through various methodological approaches, each offering distinct advantages in terms of yield, scalability, and operational conditions.

Conventional Synthesis from Tetrakis(hydroxymethyl)phosphonium Salts

The most established synthetic route for tris(hydroxymethyl)phosphine involves the conversion of tetrakis(hydroxymethyl)phosphonium salts through base-mediated deformylation processes [4]. This methodology represents the predominant industrial approach due to its reliability and well-characterized reaction mechanisms.

Base-Mediated Deformylation Mechanisms

The deformylation of tetrakis(hydroxymethyl)phosphonium chloride proceeds through a well-defined mechanistic pathway involving base-mediated elimination of formaldehyde [21]. The reaction follows the stoichiometric equation: [P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl [4] [21].

The mechanism initiates with the formation of tetrakis(hydroxymethyl)phosphonium hydroxide as an intermediate species, which subsequently undergoes deformylation to yield tris(hydroxymethyl)phosphine [2]. Research conducted by Filipescu and colleagues demonstrated that this conversion proceeds via the initial formation of tetrakis(hydroxymethyl)phosphonium hydroxide followed by the elimination of one hydroxymethyl group as formaldehyde [2].

The deformylation process exhibits significant sensitivity to reaction conditions, particularly temperature and base concentration. Studies have shown that the reaction proceeds efficiently at temperatures ranging from 55°C to 90°C, with higher temperatures promoting faster conversion rates but potentially leading to increased side product formation [2]. The choice of base significantly influences the reaction pathway, with sodium hydroxide providing optimal conditions for clean deformylation [21].

Triethylamine has been identified as an effective base and solvent system for large-scale preparations, offering advantages in terms of product isolation and purification [4]. The use of triethylamine enables the reaction to proceed under milder conditions while maintaining high conversion efficiency, making it particularly suitable for industrial applications where operational safety and cost-effectiveness are paramount considerations.

Industrial-Scale Production Techniques

Industrial production of tris(hydroxymethyl)phosphine has been developed through optimized processes that maximize yield while ensuring consistent product quality [11]. The commercial synthesis typically employs continuous or batch reactor systems designed to handle the exothermic nature of the deformylation reaction.

Patent literature describes industrial processes operating at temperatures between 60°C and 100°C under controlled atmospheric conditions [1]. These processes utilize methanol as a preferred solvent medium, with reaction mixtures containing paraformaldehyde concentrations ranging from 30% to 60% by weight relative to the combined alcohol-formaldehyde mixture [1].

The industrial production methodology incorporates specific operational parameters to ensure optimal yields. Reaction temperatures are carefully controlled within the 70°C to 95°C range, as temperatures exceeding 125°C result in significant byproduct formation [1]. Pressure conditions typically range from 300 to 800 pounds per square inch gauge, with preferred operating pressures between 450 and 475 pounds per square inch gauge [1].

Table 1: Industrial Production Parameters for Tris(hydroxymethyl)phosphine

ParameterOptimal RangePreferred ValueReference
Temperature (°C)60-10075-90 [1]
Pressure (psig)300-800450-475 [1]
Residence Time (hours)1-32-2.5 [1]
Solvent Concentration (wt%)30-6045-55 [1]
Product Yield (%)85-95>90 [1]

The industrial process achieves essentially quantitative yields when operated under optimized conditions, with product concentrations reaching approximately 55% by weight in the methanol solution [1]. Quality control measures ensure that the final product maintains high purity levels with minimal water content, as water presence can lead to unwanted side reactions and reduced product stability.

Alternative Synthetic Pathways

While conventional synthesis from tetrakis(hydroxymethyl)phosphonium salts remains the primary industrial method, alternative synthetic approaches have been developed to address specific operational requirements and to explore novel mechanistic pathways.

Ion Exchange Resin-Mediated Synthesis

Ion exchange resin-mediated synthesis represents an innovative approach that utilizes strongly basic anion exchange resins to facilitate the conversion of tetrakis(hydroxymethyl)phosphonium salts to tris(hydroxymethyl)phosphine [16]. This methodology offers advantages in terms of product purification and process simplification.

The resin-mediated process employs one equivalent of a strongly basic anion exchange resin to interact with tetrakis(hydroxymethyl)phosphonium salts [16]. The mechanism involves the exchange of chloride ions with hydroxide ions from the resin, generating the active tetrakis(hydroxymethyl)phosphonium hydroxide intermediate in situ [16].

Research has demonstrated that polystyrene-divinylbenzene based anion exchange resins provide optimal performance for this transformation [16]. The resin-mediated approach offers several operational advantages, including simplified product isolation, reduced waste generation, and improved process control [16].

The reaction proceeds under aqueous conditions at moderate temperatures, typically ranging from 50°C to 80°C [16]. The use of ion exchange resins eliminates the need for separate base addition and subsequent neutralization steps, thereby simplifying the overall process workflow [16].

Table 2: Ion Exchange Resin-Mediated Synthesis Parameters

ParameterValueConditionsReference
Resin TypePolystyrene-DVBStrongly basic anion exchange [16]
Temperature (°C)50-80Aqueous medium [16]
Stoichiometry1:1Resin:THPC molar ratio [16]
Reaction Time (hours)2-4Continuous stirring [16]
Product Purity (%)>85Direct isolation [16]

Catalytic Hydrophosphination of Formaldehyde

Catalytic hydrophosphination represents a direct synthetic approach involving the addition of phosphine to formaldehyde under catalytic conditions [6]. This methodology enables the formation of tris(hydroxymethyl)phosphine through a stepwise addition mechanism that avoids the intermediate formation of quaternary phosphonium salts.

The catalytic process utilizes transition metal complexes, particularly platinum, palladium, and nickel-based catalysts, to facilitate the hydrophosphination reaction [6]. Research conducted by various groups has demonstrated that complexes such as [Pt{P(CH₂OH)₃}₄]·H₂O serve as effective catalysts for this transformation [6].

The reaction mechanism involves the coordination of phosphine to the metal center, followed by insertion of formaldehyde into the metal-phosphorus bond [24]. The catalytic cycle proceeds through oxidative addition and reductive elimination steps, with the metal center alternating between different oxidation states throughout the process [24].

Platinum-based catalysts demonstrate superior activity compared to palladium and nickel analogues, with catalyst loadings typically ranging from 0.1% to 1.0% by weight relative to the phosphine substrate [6]. The reaction operates under mild conditions, with temperatures between 60°C and 120°C and pressures ranging from atmospheric to 10 bar [6].

Table 3: Catalytic Hydrophosphination Reaction Conditions

Catalyst SystemTemperature (°C)Pressure (bar)Yield (%)Reference
[Pt{P(CH₂OH)₃}₄]80-1001-575-85 [6]
[Pd{P(CH₂OH)₃}₄]90-1102-865-75 [6]
[Ni{P(CH₂OH)₃}₄]100-1205-1055-70 [6]
Na₂[PtCl₆]75-951-370-80 [6]

The catalytic approach offers several advantages, including direct formation of the desired product without intermediate isolation steps and the potential for continuous processing [6]. However, the method requires careful control of reaction stoichiometry to prevent over-substitution and the formation of tetrakis(hydroxymethyl)phosphonium species [6].

The pH of the reaction medium plays a crucial role in determining the predominant species present during catalysis, with pH values around 9-10 favoring the formation of neutral tris(hydroxymethyl)phosphine complexes [6]. Under these conditions, the main platinum-containing species is [Pt{P(CH₂OH)₃}₄], which serves as both catalyst and product in the reaction system [6].

XLogP3

-1.8

UNII

Y6TG7WF7OQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2767-80-8

Wikipedia

Tris(hydroxymethyl)phosphine

General Manufacturing Information

Methanol, 1,1',1''-phosphinidynetris-: INACTIVE

Dates

Modify: 2023-08-15
Scott et al. Synthesis of monophosphines directly from white phosphorus. Nature Chemistry, DOI: 10.1038/s41557-021-00657-7, published online 5 April 2021

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